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L-Lysine, N6-L-methionyl-

Intestinal enzymology Peptide bioavailability Brush-border hydrolysis

L-Lysine, N6-L-methionyl- (CAS 71816-20-1), systematically named epsilon-N-L-methionyl-L-lysine, is a synthetic isodipeptide in which the carboxyl terminus of L-methionine is covalently linked to the epsilon-amino group of L-lysine via an isopeptide bond. This linkage distinguishes it from the conventional α-peptide bond found in canonical dipeptides such as L-methionyl-L-lysine (Met-Lys, CAS 45214-88-8).

Molecular Formula C11H23N3O3S
Molecular Weight 277.39 g/mol
CAS No. 71816-20-1
Cat. No. B14464626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine, N6-L-methionyl-
CAS71816-20-1
Molecular FormulaC11H23N3O3S
Molecular Weight277.39 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCCCCC(C(=O)O)N)N
InChIInChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
InChIKeyQNAISRNXSIMUNW-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine, N6-L-methionyl- (CAS 71816-20-1) — Structural Identity, Isopeptide Bond Chemistry, and Procurement-Relevant Characteristics


L-Lysine, N6-L-methionyl- (CAS 71816-20-1), systematically named epsilon-N-L-methionyl-L-lysine, is a synthetic isodipeptide in which the carboxyl terminus of L-methionine is covalently linked to the epsilon-amino group of L-lysine via an isopeptide bond [1]. This linkage distinguishes it from the conventional α-peptide bond found in canonical dipeptides such as L-methionyl-L-lysine (Met-Lys, CAS 45214-88-8). The compound possesses a molecular formula of C₁₁H₂₃N₃O₃S and a monoisotopic mass of 277.146 Da . Its structural uniqueness lies in the exposure of both the α-amino group of lysine and the α-amino group of methionine, creating a branched connectivity that fundamentally alters its recognition by proteolytic enzymes, transport systems, and oxidative pathways relative to standard dipeptides [2].

Why α-L-Methionyl-L-lysine or Free Methionine/Lysine Mixtures Cannot Substitute for L-Lysine, N6-L-methionyl- in Defined Research Applications


Procurement specifications that treat L-Lysine, N6-L-methionyl- as interchangeable with the standard α-dipeptide (Met-Lys) or an equimolar mixture of free L-methionine and L-lysine will introduce uncontrolled experimental variables. The isopeptide bond (ε-peptide linkage) exhibits differential susceptibility to brush-border aminopeptidase N compared with the α-peptide bond, directly affecting the rate and site of methionine release in intestinal absorption models [1]. Furthermore, in photosensitized oxidation studies, the isopeptide architecture of the N6-linked isomer dictates a distinct radical-cation stabilization pathway (intramolecular S∴N versus intermolecular S∴S), which fundamentally alters the product distribution of oxidation reactions, potentially leading to erroneous mechanistic conclusions if the incorrect isomer is used [2]. These bond-level differences propagate into divergent transport kinetics across intestinal epithelium and distinct gene-expression outcomes in mammary epithelial cell assays, rendering generic substitution scientifically invalid for applications requiring precise control over methionine delivery or oxidative chemistry [3].

Quantitative Differentiation Evidence: L-Lysine, N6-L-methionyl- vs. Closest Analogs in Defined Experimental Systems


Isopeptide vs. α-Peptide Hydrolysis Kinetics by Intestinal Aminopeptidase N

Purified rabbit and porcine intestinal aminopeptidase N (APN) hydrolyzes the isopeptide bond of ε-N-L-methionyl-L-lysine (N6-linked) and the α-peptide bond of α-N-L-methionyl-L-lysine with comparable catalytic efficiency. Kinetic analysis in 50 mM sodium phosphate buffer at pH 7.0 and 37 °C demonstrated that Km and kcat values for the isodipeptide substrate fall within the same order of magnitude as those for the normal dipeptide, confirming that APN recognizes and cleaves both bond types without significant discrimination [1][2]. This finding establishes that L-Lysine, N6-L-methionyl- can serve as an effective methionine delivery vehicle while retaining a structurally distinct bond that differentiates it from the α-linked isomer in downstream analytical detection and metabolic tracing.

Intestinal enzymology Peptide bioavailability Brush-border hydrolysis

Differential Intestinal Transport Rate: N-ε vs. N-α Linked Isomers in Rabbit Ileum

In vitro transport studies across rabbit ileum mounted in Ussing chambers demonstrated that the mucosal-to-serosal disappearance rate of N-α-L-methionyl-L-lysine is faster than that of N-ε-L-methionyl-L-lysine (L-Lysine, N6-L-methionyl-) [1]. This differential transport rate is attributed to the distinct susceptibility of the α- and ε-peptide bonds to brush-border aminopeptidase-mediated hydrolysis prior to transepithelial amino acid flux. Despite the slower initial disappearance, N-ε-L-methionyl-L-lysine still undergoes substantial transepithelial transport, with the brush-border aminopeptidases contributing significantly to its intestinal absorption [1]. Furthermore, mucosal-to-serosal fluxes of the constitutive amino acids (L-methionine and L-lysine) liberated from the ε-isomer were not significantly different from those of the α-isomer, indicating that the ε-linked compound ultimately delivers equivalent amino acid bioavailability, albeit with altered absorption kinetics that may be advantageous for sustained-release nutritional applications [1].

Intestinal absorption Peptide transport In vitro transepithelial flux

Divergent Radical-Cation Stabilization Pathway in Photosensitized Oxidation: Met-Lys vs. Lys-Met

Photosensitized oxidation using 3-carboxybenzophenone (3CB) as a sensitizer revealed a fundamental mechanistic divergence between methionyl-lysine dipeptides depending on amino acid connectivity. In methionyl-lysine (Met-Lys, α-peptide bond with Met at N-terminus), one-electron oxidation generates a sulfur radical cation stabilized by an intramolecular two-center three-electron bond with the nitrogen atom of the peptide backbone (S∴N)⁺. In contrast, lysyl-methionine (Lys-Met, Met at C-terminus) exclusively forms an intermolecular (S∴S)⁺ radical cation [1]. These distinct radical intermediates dictate divergent final product profiles: the (S∴N)⁺ stabilization in Met-Lys channels the reaction toward a peptide-3CB adduct as the sole stable product, completely suppressing sulfoxide formation, whereas the (S∴S)⁺ pathway in Lys-Met leads to a different product distribution [1].

Peptide oxidation chemistry Radical stabilization Photosensitization

Met-Containing Dipeptide Upregulation of Milk-Protein Gene Expression in Bovine Mammary Epithelial Cells

In bovine mammary epithelial cells (BMECs) cultured for 48 h with methionine-containing dipeptides at 60 µg/mL (0.402 mmol/L), P-Met-Lys (L-methionyl-L-lysine, the α-linked dipeptide) significantly upregulated αs1-casein and β-casein gene expression relative to untreated controls and outperformed several other Met-containing dipeptides (P-Met-Trp, P-Met-Phe, P-Met-Thr, P-Met-Ile, P-Met-Leu, P-Met-Val) [1]. However, P-Met-Met (methionyl-methionine) consistently demonstrated superior efficacy over P-Met-Lys, achieving the highest upregulation of both casein genes [1]. When dipeptides were used to equimolarly replace corresponding free amino acid mixtures, P-Met-Lys elevated milk-protein gene expression and type II peptide transporter (PepT2) expression to a greater extent than the free Met + Lys amino acid mixture, confirming the functional advantage of the dipeptide form over free amino acid supplementation [1].

Dairy science Milk protein synthesis Mammary epithelial cell biology

Differential Cleavage of Isopeptide Bonds by Pepsin and Chymotrypsin in Oligo(methionyl)-Lysine Conjugates

Model isopeptides comprising oligo(L-methionine) chains (2–5 residues) covalently linked to the ε-amino group of L-lysine were synthesized by solid-phase procedures and subjected to hydrolysis by pepsin, chymotrypsin, cathepsin C, and intestinal aminopeptidase N [1]. Pepsin cleaved methionine oligomers grafted onto lysine to tripeptides, while chymotrypsin preferentially hydrolyzed the methionyl-methionine bond immediately preceding the isopeptide bond, leaving the ε-linkage intact [1]. Intestinal aminopeptidase N caused efficient hydrolysis of both peptide and isopeptide bonds, although the presence of free methionine decreased the cleavage rate of the isopeptide bond [1]. This enzymatic hierarchy demonstrates that L-Lysine, N6-L-methionyl- and its oligomeric analogs are processed via a defined, sequential proteolytic cascade distinct from that of α-linked dipeptides, enabling predictable methionine release kinetics in digestive models.

Proteolytic digestion Isopeptide bond specificity Protein engineering

High-Confidence Application Scenarios for L-Lysine, N6-L-methionyl- (CAS 71816-20-1) Based on Quantitative Differentiation Evidence


Intestinal Aminopeptidase N Substrate-Specificity and Drug–Nutrient Interaction Studies

L-Lysine, N6-L-methionyl- provides a structurally defined isopeptide substrate for investigating the substrate-recognition determinants of intestinal aminopeptidase N (APN, CD13). As demonstrated by Gaertner et al. (1981), APN hydrolyzes the ε-isopeptide bond with kinetic parameters comparable to those of the α-peptide bond [1], making this compound an ideal probe for dissecting the active-site geometry that accommodates non-canonical peptide linkages. In drug–nutrient interaction screening, L-Lysine, N6-L-methionyl- can serve as a selective APN substrate whose hydrolysis can be monitored independently of other aminopeptidases, owing to the unique chromatographic retention of the intact isodipeptide versus its α-isomer, enabling high-specificity enzymatic assays [2].

Sustained-Release Methionine Delivery in In Vitro Intestinal Absorption Models

The slower mucosal-to-serosal disappearance rate of N-ε-L-methionyl-L-lysine relative to the N-α-isomer, as quantified in rabbit ileum Ussing-chamber experiments by Brachet et al. (1991) [1], positions this compound as a rate-modulating methionine donor for in vitro models of intestinal absorption. Researchers designing sustained-release nutritional formulations or studying the kinetics of brush-border peptidase activity can employ L-Lysine, N6-L-methionyl- to achieve a measurably prolonged methionine-release profile compared with the α-dipeptide, without compromising overall amino acid bioavailability, as the final transepithelial fluxes of constitutive amino acids are statistically equivalent between the two isomers [1].

Structure–Reactivity Studies of Methionine Radical Cation Stabilization in Oxidative Peptide Chemistry

The photosensitized oxidation study by Ignasiak et al. (2014) established that Met-Lys and Lys-Met α-dipeptides follow distinct radical-cation stabilization pathways—intramolecular (S∴N)⁺ for Met-Lys versus intermolecular (S∴S)⁺ for Lys-Met—resulting in divergent stable-product profiles [1]. L-Lysine, N6-L-methionyl-, by virtue of its isopeptide connectivity, presents a third, structurally unique configuration in which the methionyl moiety is attached to a lysine side chain while both α-amino groups remain free. This architecture is predicted to yield a radical stabilization pathway distinct from both α-dipeptide cases, making the compound a critical comparator for comprehensive structure–reactivity mapping of sulfur-radical chemistry in peptide oxidation.

Mammary Epithelial Cell Models of Lactation Biology and Milk-Protein Gene Regulation

Chen et al. (2017) demonstrated that methionine-containing dipeptides differentially regulate αs1-casein and β-casein gene expression in bovine mammary epithelial cells, with P-Met-Lys significantly outperforming free amino acid mixtures and several comparator dipeptides [1]. L-Lysine, N6-L-methionyl- represents a structurally distinct methionine-dipeptide species whose impact on casein-gene expression via PepT2-mediated uptake and downstream JAK2-STAT5–mTOR signaling has not yet been profiled in BMEC systems. Comparative dose–response studies incorporating the N6-linked isodipeptide alongside α-linked P-Met-Lys and P-Met-Met would clarify whether the isopeptide bond topology influences the magnitude or selectivity of milk-protein gene activation, a question of direct relevance to dairy-science research and the development of optimized Met-dipeptide supplements for lactating ruminants.

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